molecular formula C9H10ClNO2 B1378675 Ethyl 2-(3-chloropyridin-4-yl)acetate CAS No. 1236306-08-3

Ethyl 2-(3-chloropyridin-4-yl)acetate

Cat. No. B1378675
M. Wt: 199.63 g/mol
InChI Key: PKHJNDLCWFYFHP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-4-yl)acetate is a chemical compound with the CAS Number: 1236306-08-3 . It has a molecular weight of 199.64 .


Physical And Chemical Properties Analysis

Ethyl 2-(3-chloropyridin-4-yl)acetate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Pyrrole and Pyridine Derivatives : Ethyl 2-chloroacetoacetate and its 4-chloro isomer, closely related to Ethyl 2-(3-chloropyridin-4-yl)acetate, have been used in synthesizing various pyrrole derivatives, which are important in medicinal chemistry (Dawadi & Lugtenburg, 2011).
  • Effects on Learning and Memory : Compounds derived from Ethyl 2-(3-chloropyridin-4-yl)acetate have been studied for their effects on learning and memory abilities in mice, showing significant improvements in these cognitive functions (Li Ming-zhu, 2011).

Optical and Material Science Applications

  • Optical Properties : Derivatives of Ethyl 2-(3-chloropyridin-4-yl)acetate have shown interesting optical properties, such as solid-state fluorescence, which could have applications in material sciences (Chunikhin & Ershov, 2021).

Applications in Cancer Research

  • Potential Anticancer Agents : Research has explored the use of derivatives of Ethyl 2-(3-chloropyridin-4-yl)acetate in synthesizing compounds that have shown effects on the proliferation of cancer cells, indicating potential use in cancer treatment (Temple et al., 1983).

Other Chemical Synthesis Applications

  • Synthesis of Coordination Polymers : This compound has been used in creating coordination polymers with transition metals, which have various applications in materials science and catalysis (Hu et al., 2016).
  • Synthesis of Novel Organic Compounds : Ethyl 2-(3-chloropyridin-4-yl)acetate is used in the synthesis of diverse organic compounds with potential applications in various fields of chemistry and pharmacology (Elnagdi et al., 1988).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards upon ingestion, skin contact, eye contact, and inhalation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-(3-chloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHJNDLCWFYFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303022
Record name Ethyl 3-chloro-4-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloropyridin-4-yl)acetate

CAS RN

1236306-08-3
Record name Ethyl 3-chloro-4-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236306-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-4-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(3-chloropyridin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Lansakara, SVS Mariappan… - The Journal of Organic …, 2016 - ACS Publications
Results of model studies demonstrating a stereoselective synthetic route to tricyclic analogues of the bis(piperidine) alkaloid xestoproxamine C are presented. Dearomatization of a …
Number of citations: 24 pubs.acs.org

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